2'-Triethylsilyldocetaxel
2'-Triethylsilyldocetaxel
Brand Name:
Vulcanchem
CAS No.:
162871-12-7
VCID:
VC21098141
InChI:
InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1
SMILES:
CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O
Molecular Formula:
C49H67NO14Si
Molecular Weight:
922.1 g/mol
2'-Triethylsilyldocetaxel
CAS No.: 162871-12-7
Cat. No.: VC21098141
Molecular Formula: C49H67NO14Si
Molecular Weight: 922.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162871-12-7 |
|---|---|
| Molecular Formula | C49H67NO14Si |
| Molecular Weight | 922.1 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C49H67NO14Si/c1-12-65(13-2,14-3)64-38(36(30-21-17-15-18-22-30)50-44(57)63-45(6,7)8)43(56)60-32-26-49(58)41(61-42(55)31-23-19-16-20-24-31)39-47(11,40(54)37(53)35(28(32)4)46(49,9)10)33(52)25-34-48(39,27-59-34)62-29(5)51/h15-24,32-34,36-39,41,52-53,58H,12-14,25-27H2,1-11H3,(H,50,57)/t32-,33-,34+,36-,37+,38+,39-,41-,47+,48-,49+/m0/s1 |
| Standard InChI Key | SNFQGZFZXWNAEJ-MUQZGBOESA-N |
| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]([C@H](C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |
| SMILES | CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |
| Canonical SMILES | CC[Si](CC)(CC)OC(C(C1=CC=CC=C1)NC(=O)OC(C)(C)C)C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C6=CC=CC=C6)O |
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